molecular formula C24H24N6O3S B2822125 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide CAS No. 1226443-68-0

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide

カタログ番号: B2822125
CAS番号: 1226443-68-0
分子量: 476.56
InChIキー: HROXLCOPGQLXPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide is a structurally complex molecule featuring a piperidine-3-carboxamide core linked to two pyridazine moieties substituted with furan and thiophene heterocycles. Pyridazine derivatives are well-documented in medicinal chemistry for their role as kinase inhibitors, enzyme modulators, and antiviral agents . The presence of furan (oxygen-containing) and thiophene (sulfur-containing) rings introduces distinct electronic and steric properties, which may influence binding affinity and metabolic stability.

特性

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c31-23-10-8-19(21-6-3-15-34-21)28-30(23)13-11-25-24(32)17-4-1-12-29(16-17)22-9-7-18(26-27-22)20-5-2-14-33-20/h2-3,5-10,14-15,17H,1,4,11-13,16H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROXLCOPGQLXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use
Target Compound Piperidine-3-carboxamide 6-(furan-2-yl)pyridazin-3-yl; 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl ethyl ~521.58* Theoretical protease inhibition
1-(6-Chloro-pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide Piperidine-3-carboxamide 6-chloropyridazin-3-yl; 1-methylpyrrole methyl 373.87 Unspecified (ChemSpider ID: AGN-PC-0JJ82G)
ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) Piperidine-3-carboxamide Indole-propanoyl; 4-phenylbutan-2-yl 446.56 COVID-19 Mpro inhibitor (docking score: -11.132 kcal/mol)
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-dihydropyridine Furan; thioether-linked 4-methoxyphenyl; methoxyphenyl ~579.67* Unspecified dihydropyridine activity

Note: Molecular weights for the target compound and AZ331 are calculated theoretically based on formula.

Key Observations :

Heterocyclic Diversity : The target compound uniquely combines furan and thiophene substituents, whereas analogues like ZINC08765174 prioritize indole and phenyl groups . Thiophene’s electron-rich aromatic system may enhance π-π stacking compared to chloropyridazine in ’s compound .

Linker Flexibility: The ethyl spacer in the target compound contrasts with the rigid thioether or propanoyl linkers in AZ331 and ZINC08765174, respectively. This may confer adaptability in binding pocket interactions .

Pharmacophore Alignment : ZINC08765174’s high docking affinity for COVID-19 Mpro (−11.132 kcal/mol) suggests that piperidine-3-carboxamide derivatives with bulky aromatic substituents (e.g., indole) excel in protease inhibition. The target compound’s furan/thiophene system could mimic this behavior but requires empirical validation .

ADME and Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons with ZINC08765174 highlight critical trends:

  • Lipinski’s Rule Compliance: ZINC08765174 adheres to Lipinski’s criteria (MW <500, hydrogen bond donors/acceptors ≤5/10), whereas the target compound’s higher molecular weight (~521.58) may challenge bioavailability .

Research Implications and Gaps

  • Structural Optimization : Replace the ethyl linker with shorter spacers (e.g., methylene) to reduce MW while retaining heterocyclic benefits.
  • Target Validation : Prioritize assays against proteases (e.g., Mpro, kinases) given the inhibitory precedence of piperidine-carboxamides .
  • Synthetic Feasibility : The pyridazine-thiophene moiety may require multi-step synthesis, as seen in dihydropyridine derivatives .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and what intermediates are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

  • Coupling reactions : Thiophene and furan moieties are introduced via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, requiring Pd catalysts and controlled temperatures (70–100°C) .
  • Amide bond formation : The piperidine-3-carboxamide group is attached using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
  • Critical intermediates :
    • 6-(furan-2-yl)pyridazine-3-carboxylic acid (precursor for piperidine coupling).
    • 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (for ethyl linker attachment) .
      Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Basic: How is structural characterization validated, and what analytical techniques are essential?

Validation requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of thiophene/furan substituents and piperidine conformation .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+^+ peak) .
  • HPLC-PDA : Assesses purity (>95%) and detects residual solvents .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the piperidine ring or amide orientation, though co-crystallization with target proteins may be needed .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) across studies?

Contradictions often arise from experimental variables:

  • Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability or target binding. Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Cellular models : Use isogenic cell lines to control for genetic background effects. For example, discrepancies in anticancer activity may stem from p53 status or efflux pump expression .
  • Metabolic interference : Test for off-target interactions (e.g., CYP450 inhibition) using liver microsomes. LC-MS/MS quantifies metabolite profiles .
  • Data normalization : Apply robust statistical methods (e.g., Grubbs’ test for outliers) and report IC50_{50} values with 95% confidence intervals .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazine-thiophene-furan hybrids?

SAR analysis should focus on:

  • Core modifications : Replace thiophene with furan derivatives (e.g., 5-nitro-furan) to assess electronic effects on target binding. highlights sulfur-to-oxygen substitutions alter π-π stacking .
  • Linker optimization : Shorten the ethyl linker to a methyl group or introduce rigidity (e.g., propargyl) to evaluate conformational flexibility’s impact on potency .
  • Piperidine substitutions : Introduce fluorine at C-2 or C-4 positions to modulate lipophilicity (clogP) and blood-brain barrier permeability .
  • Biological testing : Prioritize targets linked to pyridazine derivatives (e.g., kinases, PARP) using fluorescence polarization assays .

Advanced: How can binding affinity and mechanism of action be determined experimentally?

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., PARP1) on a CM5 chip to measure real-time KdK_d values. Include negative controls (e.g., BSA) to rule out nonspecific binding .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding. For example, entropy-driven interactions suggest hydrophobic pocket engagement .
  • Molecular dynamics (MD) simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions over 100 ns trajectories. Key residues (e.g., Asp/His in catalytic sites) are validated via alanine scanning .
  • Competitive inhibition assays : Co-incubate with known inhibitors (e.g., olaparib for PARP) to confirm target specificity .

Advanced: What are the best practices for assessing metabolic stability and toxicity in preclinical models?

  • In vitro ADME :
    • Microsomal stability : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • In vivo models :
    • Rodent pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and collect plasma at 0–24h. Calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability .
    • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene regulation (e.g., Nrf2 pathways) .

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